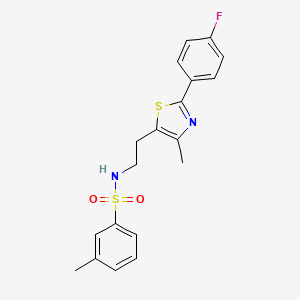

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

Description

The compound N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide features a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. An ethyl linker connects this thiazole moiety to a 3-methylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRPGFFTSXNBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazole ring and a sulfonamide moiety, making it a candidate for various therapeutic applications.

- Molecular Formula : C20H21FN2O4S2

- Molecular Weight : 436.5 g/mol

- CAS Number : 894006-08-7

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the thiazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications in the thiazole structure enhance the inhibitory effects on cancer cell proliferation. A related study demonstrated that certain benzamide derivatives inhibited RET kinase activity, which is crucial in various cancers .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth. For example, it was found to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cellular proliferation. This inhibition leads to reduced levels of NADP and NADPH, destabilizing DHFR and consequently inhibiting cell growth .

Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound binds to target proteins. These studies suggest strong binding affinity towards focal adhesion kinase (FAK), which is implicated in cancer metastasis . The binding interactions are primarily driven by hydrophobic contacts and hydrogen bonds.

Case Studies

- Inhibition of RET Kinase :

- Dihydrofolate Reductase Inhibition :

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The methyl group at position 4 of the thiazole ring in the target compound is a critical feature. Analogs with alternative substituents, such as halogens or bulkier alkyl groups, exhibit distinct electronic and steric effects:

Aryl Group Modifications

The 4-fluorophenyl group in the target compound is compared to analogs with other aryl substituents:

- Fluorophenyl vs. Chlorophenyl/Bromophenyl : Fluorine’s small size and high electronegativity reduce metabolic degradation compared to bulkier halogens like Cl or Br, which may increase steric hindrance but enhance halogen bonding .

- Position of Fluorine : In , derivatives with 4-fluorophenyl groups attached to methylthiazole (e.g., Example 163) mirror the target compound’s substitution pattern, whereas 2,4-difluorophenyl analogs () exhibit altered electronic profiles .

Sulfonamide Group Variations

The 3-methylbenzenesulfonamide moiety distinguishes the target compound from other sulfonamide derivatives:

- Methyl Position : A 3-methyl group on the benzene ring introduces steric effects that may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methylbenzenesulfonamides in ) .

- Sulfonamide Linker : Ethyl linkers (as in the target) versus methyl or propyl chains (e.g., ’s thiophene sulfonamides) alter molecular flexibility and binding pocket compatibility .

Spectroscopic Data

- IR Spectroscopy : The target compound’s sulfonamide group would show characteristic S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹), similar to compounds in .

- NMR : The 4-fluorophenyl group would produce distinct ¹⁹F NMR shifts (e.g., ~-110 ppm for para-fluorine), while the thiazole’s protons resonate in the aromatic region (δ 7–8 ppm in ¹H NMR) .

Structural and Functional Implications

Preparation Methods

Hantzsch Thiazole Formation

Starting Materials :

- 4-Fluorophenyl thiourea (derived from 4-fluoroaniline and thiophosgene)

- 3-Chloro-2-butanone (α-halo ketone)

Reaction Conditions :

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux (78–90°C)

- Time: 6–12 hours

Mechanism :

The thiourea attacks the α-halo ketone, forming a thioamide intermediate, which cyclizes to yield the thiazole ring.

Functionalization of the Thiazole Intermediate

The ethylamine side chain is introduced via alkylation or reductive amination :

Alkylation :

Reductive Amination :

Key Challenge : Regioselectivity in alkylation is critical to avoid polysubstitution.

Sulfonamide Coupling Reaction

The final step involves reacting the thiazole-ethylamine intermediate with 3-methylbenzenesulfonyl chloride .

Standard Sulfonylation Protocol

Alternative Method Using N-Silylamines

A patent-pending approach employs N-silylamines to enhance reactivity and yield:

- Reagent : Trimethylsilyl ethylamine

- Conditions : Solvent-free, 25°C, 2 hours

- Advantages :

Optimization and Scalability

Reaction Parameter Analysis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonyl Chloride Equiv | 1.1–1.3 | Prevents overuse |

| Temperature | 0°C → RT | Minimizes side reactions |

| Solvent | Acetonitrile > DCM | Better solubility |

Scalability Challenges

- Thiazole Stability : Prolonged storage of the thiazole intermediate leads to decomposition; use within 48 hours recommended.

- Sulfonyl Chloride Purity : ≥98% purity required to avoid sulfonic acid byproducts.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Hantzsch + Standard Sulfonylation | 65 | 98 | 24 | $$ |

| Hantzsch + Silylamine Method | 85 | 99 | 18 | $$$ |

| Reductive Amination + Sulfonylation | 70 | 97 | 20 | $$ |

Cost Index : $ = <$50/g, $$ = $50–100/g, $$$ = >$100/g (based on reagent prices).

Research Advancements and Patents

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation, sulfonamide coupling, and functional group modifications. Key steps include:

- Thiazole core synthesis : Cyclocondensation of 4-fluorophenyl-substituted thioamides with α-halo ketones under reflux conditions.

- Sulfonamide coupling : Reaction of the thiazole intermediate with 3-methylbenzenesulfonyl chloride in dry pyridine, followed by acidification and purification via flash chromatography .

- Optimization parameters : Solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., triethylamine) to improve yields (>60%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Structural characterization relies on:

- X-ray crystallography : Determines crystal packing and stereochemistry (e.g., dihedral angles between aromatic rings) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and carbon backbone .

- IR spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., HRMS for exact mass matching) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay limitations. Methodological approaches include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation products .

- Bioavailability enhancement : Structural modifications (e.g., prodrug strategies or PEGylation) to improve solubility and half-life .

- In vivo models : Validate activity in disease-specific animal models (e.g., murine infection models for antimicrobial studies) .

Q. What strategies are effective for optimizing the compound's selectivity toward biological targets?

Structure-activity relationship (SAR) studies guide rational design:

- Substituent variation : Modifying the 4-fluorophenyl or 3-methylbenzenesulfonamide groups to alter steric/electronic effects. For example, replacing 4-fluoro with chloro increases target affinity in some kinase assays .

- Computational docking : Predict binding modes with enzymes/receptors (e.g., COX-2 or bacterial dihydrofolate reductase) to prioritize synthetic targets .

- Selectivity assays : Parallel screening against off-target proteins (e.g., CYP450 isoforms) to minimize toxicity .

Q. How do researchers analyze reaction mechanism discrepancies in the compound’s synthesis?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are resolved via:

- Isotopic labeling : Track atom migration using ¹⁸O or ²H-labeled reagents .

- Kinetic studies : Monitor intermediate formation via time-resolved NMR or HPLC .

- Computational modeling : Density functional theory (DFT) calculations to compare activation energies of proposed pathways .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for interpreting dose-response variability in biological assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .

- QC measures : Include positive/negative controls (e.g., known inhibitors) and triplicate replicates to minimize batch effects .

Q. How should researchers design experiments to validate the compound’s mechanism of action?

A multi-modal approach is essential:

- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding .

- Gene knockout/knockdown : CRISPR/Cas9 or siRNA to assess phenotypic rescue in target-deficient cells .

- Pathway analysis : Transcriptomics/proteomics to identify downstream effectors (e.g., apoptosis markers) .

Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Ethanol, 80°C, 6 hr | 65 | |

| Sulfonamide coupling | Pyridine, RT, 5 hr | 72 | |

| Final purification | Flash chromatography (EtOAc/hexane) | 85 |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antibacterial (MIC) | S. aureus | 2.1 | |

| Antifungal | C. albicans | 5.8 | |

| COX-2 Inhibition | Human recombinant enzyme | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.